2-Ethylpyrazine

Flavor Chemistry Sensory Analysis Analytical Chemistry

2-Ethylpyrazine (C₆H₈N₂) is a key heterocyclic volatile organic compound in the alkylpyrazine class, widely recognized for its potent and characteristic musty, nutty, buttery, and roasted cocoa-peanut sensory profile. It is naturally formed as a Maillard reaction product during the thermal processing of foods such as roasted coffee beans, cocoa, and cereals.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 1392-50-3
Cat. No. B1221505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylpyrazine
CAS1392-50-3
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESCCC1=NC=CN=C1
InChIInChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3
InChIKeyKVFIJIWMDBAGDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylpyrazine (CAS 1392-50-3): A Critical Alkylpyrazine Flavorant for Maillard-Derived Roasted and Nutty Aroma Profiles


2-Ethylpyrazine (C₆H₈N₂) is a key heterocyclic volatile organic compound in the alkylpyrazine class, widely recognized for its potent and characteristic musty, nutty, buttery, and roasted cocoa-peanut sensory profile [1]. It is naturally formed as a Maillard reaction product during the thermal processing of foods such as roasted coffee beans, cocoa, and cereals . This compound, bearing a 2-ethyl substitution on the pyrazine ring, serves as a primary flavor enhancer and fragrance agent (FEMA No. 3281) with established regulatory clearances [2]. Its physicochemical properties, including a density of 0.984 g/mL at 25 °C and a boiling point of 152-153 °C, underpin its handling and formulation in industrial applications .

Why 2-Ethylpyrazine Cannot Be Replaced by Other Alkylpyrazines: Evidence of Substitution-Dependent Potency and Biological Response


Generic substitution of alkylpyrazines in flavor formulations or research models is scientifically unsound due to their distinct structure-activity relationships, which manifest as pronounced, non-linear differences in sensory thresholds and biological reactivity. The specific position and nature of the alkyl side chain (ethyl vs. methyl vs. multi-alkyl) govern key performance parameters, including vapor pressure, odor detection threshold, and kinetic behavior in oxidation or Maillard-type systems [1]. The following evidence underscores that 2-Ethylpyrazine occupies a unique and non-interchangeable position within the alkylpyrazine chemical space, with quantifiable differences in olfactory potency, behavioral elicitation, and chemical stability compared to its closest analogs [2].

Quantitative Comparative Evidence for Selecting 2-Ethylpyrazine Over Alternative Alkylpyrazines


Odor Detection Threshold: A 67-Fold Difference in Potency Compared to 2-Methylpyrazine

In a study examining the key aroma compounds in foods, the odor threshold of 2-Ethylpyrazine was quantified at 4000 μg/kg in water [1]. This is a critical performance metric for flavor intensity. For comparison, the structurally similar 2-Methylpyrazine, which possesses a methyl group instead of an ethyl group at the 2-position, exhibited a much lower (more potent) threshold of 60 μg/kg in the same study [1]. This indicates a 66.7-fold difference in the concentration required for sensory detection.

Flavor Chemistry Sensory Analysis Analytical Chemistry

Behavioral Elicitation in Drosophila: 2-Ethylpyrazine Drives a Dramatically Greater Response than 2-Methylpyrazine

Despite having a higher odor threshold (lower potency) in humans, 2-Ethylpyrazine elicits a much greater behavioral response in Drosophila melanogaster larvae compared to 2-Methylpyrazine [1]. At a 10⁻² dilution, 2-Ethylpyrazine produced a response that was approximately 6.2-fold greater (56 ± 13 spikes/s) than that of 2-Methylpyrazine (9 ± 1 spikes/s) [1]. This enhanced activity occurs despite 2-Ethylpyrazine having a lower vapor pressure (1.67 mmHg at 25°C) than 2-Methylpyrazine (8.06 mmHg at 25°C), ruling out volatility as an explanatory factor [1].

Olfactory Neuroscience Behavioral Assay Receptor Biology

Chemical Reactivity in Oxidation Systems: Intermediate Rate Constant Distinguishes 2-Ethylpyrazine from Methyl and Amino Analogs

In a kinetic study of N-oxidation by bromamine-B in perchloric acid medium at 303 K, the oxidation rate of 2-Ethylpyrazine was positioned precisely between 2-Methoxypyrazine and 2-Methylpyrazine in the observed rate order [1]. The rate increased in the order: 2-aminopyrazine > 2-methoxypyrazine > 2-ethylpyrazine > 2-methylpyrazine > pyrazine [1]. This rate order correlates with the electron-donating ability of the substituents (Hammett ρ = -0.8) [1].

Chemical Kinetics Oxidation Chemistry Synthetic Chemistry

Regulatory and Usage Differentiation: 2-Ethylpyrazine is a FEMA GRAS Substance with Defined Formulation Limits

2-Ethylpyrazine is designated as FEMA No. 3281 and is classified as GRAS (Generally Recognized As Safe) by the Flavor and Extract Manufacturers Association for use as a flavoring agent [1]. A key procurement differentiator is the established usage level guidance. The recommended maximum usage level for 2-Ethylpyrazine in fragrance concentrate is 0.1000%, with survey-derived daily intakes (MSDI-EU) of 2.20 μg/capita/day [1]. Average maximum use levels in specific food categories, such as baked goods, nonalcoholic beverages, and frozen dairy, are specified at 10.00 ppm [1].

Food Safety Regulatory Compliance Flavor Formulation

Validated Application Scenarios for 2-Ethylpyrazine Based on Comparative Performance Data


Precise Formulation of Roasted and Nutty Flavors in Food and Beverage Products

The relatively high odor threshold of 4000 μg/kg compared to more potent methylated pyrazines makes 2-Ethylpyrazine an ideal tool for building complex, multi-layered roasted and nutty flavor profiles without overpowering other notes [1]. It is particularly effective in applications such as coffee and cocoa flavorings, baked goods, and savory products, where its nuanced contribution of musty, peanut, and woody notes adds depth and authenticity. Formulators can leverage the established FEMA GRAS status and defined usage limits (up to 10 ppm in many food categories) to confidently meet regulatory standards [2].

Development of Robust Olfactory and Behavioral Assays in Neurobiological Research

For researchers investigating olfactory coding, receptor pharmacology, or insect chemotaxis, 2-Ethylpyrazine offers a superior experimental tool. It elicits a robust, quantifiable, and concentration-dependent neuronal and behavioral response in model systems like Drosophila, as evidenced by the 6.2-fold greater neuronal firing rate compared to the structurally similar 2-Methylpyrazine [1]. This strong and sustained response, documented under controlled experimental conditions, makes it a reliable and potent ligand for probing the functional architecture of olfactory circuits.

Controlled Synthesis and Process Optimization Involving Pyrazine N-Oxides

In synthetic chemistry workflows, understanding the relative reactivity of starting materials is paramount for yield optimization and process control. The established kinetic rate order for N-oxidation places 2-Ethylpyrazine at an intermediate reactivity level, positioned between the faster 2-Methoxypyrazine and the slower 2-Methylpyrazine [1]. This predictable behavior, based on the Hammett relationship and confirmed by kinetic studies, allows chemists to make informed decisions when selecting 2-Ethylpyrazine for synthetic routes requiring a specific reaction rate window, or when planning for the separation of reaction mixtures containing multiple pyrazine derivatives.

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